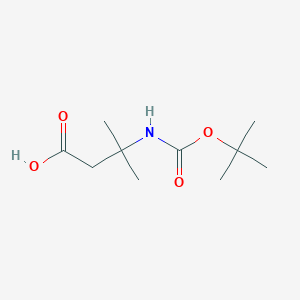

3-((tert-Butoxycarbonyl)amino)-3-methylbutanoic acid

Description

Properties

IUPAC Name |

3-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4/c1-9(2,3)15-8(14)11-10(4,5)6-7(12)13/h6H2,1-5H3,(H,11,14)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHJVMOIOTPJSLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C)(C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80438923 | |

| Record name | 3-[(tert-Butoxycarbonyl)amino]-3-methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80438923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129765-95-3 | |

| Record name | 3-[(tert-Butoxycarbonyl)amino]-3-methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80438923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-((tert-butoxycarbonyl)amino)-3-methylbutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 3-((tert-Butoxycarbonyl)amino)-3-methylbutanoic acid

CAS Number: 129765-95-3

This technical guide provides a comprehensive overview of 3-((tert-Butoxycarbonyl)amino)-3-methylbutanoic acid, a key building block in synthetic organic chemistry and drug discovery. It is intended for researchers, scientists, and professionals in the field of drug development and peptide synthesis.

Compound Identification and Properties

This compound, also known as N-Boc-3-amino-3-methylbutanoic acid, is a synthetic amino acid derivative. The presence of the tert-butoxycarbonyl (Boc) protecting group on the amino function makes it a valuable reagent for the controlled, stepwise synthesis of peptides and other complex molecules.[1][2] This protection prevents unwanted side reactions at the amino group while allowing the carboxylic acid moiety to participate in coupling reactions.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| CAS Number | 129765-95-3 | [1][3] |

| Molecular Formula | C10H19NO4 | [1] |

| Molecular Weight | 217.27 g/mol | [1] |

| IUPAC Name | 3-[(tert-butoxycarbonyl)amino]-3-methylbutanoic acid | |

| Appearance | White powder | [1] |

| Purity | ≥95% | [1] |

| Storage Temperature | Refrigerator (0-8 °C) | [1] |

Experimental Protocols

Synthesis of this compound

The synthesis of the title compound is typically achieved through the N-protection of the corresponding free amino acid, 3-amino-3-methylbutanoic acid, using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. This is a standard procedure for introducing the Boc protecting group onto an amino function.

Materials:

-

3-amino-3-methylbutanoic acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium bicarbonate (NaHCO₃) or Triethylamine (Et₃N)

-

Tetrahydrofuran (THF)

-

Water

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl) or Potassium hydrogen sulfate (KHSO₄) solution

Procedure:

-

Dissolution: Dissolve 3-amino-3-methylbutanoic acid (1.0 equivalent) in a 1:1 mixture of THF and water.

-

Basification: Add sodium bicarbonate (3.0 equivalents) to the solution at 0 °C to create a basic environment.

-

Boc Protection: Add di-tert-butyl dicarbonate (1.0 equivalent) to the cooled solution.

-

Reaction: Allow the mixture to stir at room temperature for 10-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, remove the THF under reduced pressure (rotary evaporation).

-

Dilute the remaining aqueous solution with water.

-

Wash the aqueous phase with a non-polar solvent like pentane or diethyl ether to remove unreacted Boc₂O and other non-polar impurities.

-

Cool the aqueous layer in an ice bath and carefully acidify to a pH of 2-3 using a cold solution of dilute HCl or potassium hydrogen sulfate.[4] This will protonate the carboxylic acid, causing the product to become less water-soluble.

-

Extract the product from the acidified aqueous layer with ethyl acetate (3 times).

-

-

Isolation:

-

Combine the organic extracts.

-

Wash the combined organic layer with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

-

Purification: The resulting solid, this compound, can be further purified by recrystallization if necessary.

Caption: General workflow for the synthesis of N-Boc-3-amino-3-methylbutanoic acid.

Applications in Research and Drug Development

The primary application of this compound is as a specialized building block in organic synthesis, particularly in the construction of peptides and peptidomimetics.[1]

-

Peptide Synthesis: It serves as a protected amino acid derivative for incorporation into peptide chains. The gem-dimethyl group on the β-carbon introduces conformational constraints, which can be desirable in designing peptides with specific secondary structures or enhanced stability against enzymatic degradation. Its use is central to Solid-Phase Peptide Synthesis (SPPS), where it can be coupled to a growing peptide chain anchored to a solid support.[1]

-

Drug Development: The unique structure of this compound makes it a valuable component in the design of novel bioactive molecules and therapeutic agents.[1] By incorporating this moiety, medicinal chemists can explore new chemical space and potentially enhance the pharmacological properties of a drug candidate, such as its binding affinity, selectivity, or metabolic stability.

Role in Solid-Phase Peptide Synthesis (SPPS)

This compound is well-suited for Boc-based Solid-Phase Peptide Synthesis. The general cycle of SPPS involves the sequential addition of protected amino acids to a resin-bound peptide chain.

The key steps where this compound is utilized are:

-

Activation: The carboxylic acid group of this compound is activated using a coupling reagent (e.g., DCC, HBTU, HATU).

-

Coupling: The activated amino acid is then coupled to the free N-terminus of the peptide chain that is anchored to the solid support resin.

-

Deprotection: After coupling, the Boc protecting group from the newly added amino acid is removed using a strong acid, typically trifluoroacetic acid (TFA), to expose a new free amino group, ready for the next coupling cycle.

References

Physicochemical Properties of Boc-3-amino-3-methylbutanoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-3-amino-3-methylbutanoic acid is a synthetic amino acid derivative that plays a crucial role as a building block in medicinal chemistry and peptide synthesis. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the amino functionality allows for its strategic incorporation into peptide chains and other complex organic molecules. Its unique structure, featuring a gem-dimethyl group on the alpha-carbon to the amino group, imparts specific conformational constraints and metabolic stability to the resulting peptides and drug candidates. This technical guide provides a comprehensive overview of the physicochemical properties of Boc-3-amino-3-methylbutanoic acid, detailed experimental protocols for their determination, and its applications in synthetic workflows.

Physicochemical Data

A summary of the key physicochemical properties for Boc-3-amino-3-methylbutanoic acid and its parent compound, 3-amino-3-methylbutanoic acid, are presented below. It is important to note that while experimental data for the parent amino acid is available, some properties for the Boc-protected derivative are predicted or extrapolated from similar compounds due to limited direct experimental results in publicly available literature.

Table 1: Physicochemical Properties

| Property | Boc-3-amino-3-methylbutanoic acid | 3-Amino-3-methylbutanoic acid |

| Molecular Formula | C₁₀H₁₉NO₄[1] | C₅H₁₁NO₂[2][3] |

| Molecular Weight | 217.27 g/mol [1] | 117.15 g/mol [2][3] |

| Appearance | White powder[1] | White solid[2] |

| Melting Point | Not available | 232-233 °C[2] |

| Boiling Point | Not available | 221 °C[2] |

| Solubility | Soluble in organic solvents like DMF, NMP, DMSO; may require sonication or gentle heating.[4] | Slightly soluble in water.[2] |

| pKa (Predicted) | Not available | 3.69 ± 0.14 (for the carboxylic acid)[2] |

| LogP (Predicted) | Not available | -2.9[3] |

| CAS Number | 129765-95-3[1] | 625-05-8[3] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are based on standard laboratory practices for amino acid derivatives.

Melting Point Determination

Objective: To determine the temperature at which the solid Boc-3-amino-3-methylbutanoic acid transitions to a liquid.

Methodology (Capillary Method using a Mel-Temp Apparatus):

-

Sample Preparation: A small amount of finely powdered, dry Boc-3-amino-3-methylbutanoic acid is packed into a capillary tube to a height of 2-3 mm. The tube is then tapped gently to compact the sample.

-

Apparatus Setup: The capillary tube is placed in the heating block of a Mel-Temp apparatus.

-

Heating: The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

-

Purity Check: A sharp melting point range (0.5-1 °C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.

Solubility Assessment

Objective: To determine the solubility of Boc-3-amino-3-methylbutanoic acid in various solvents.

Methodology: [4]

-

Solvent Selection: A range of common laboratory solvents (e.g., water, methanol, ethanol, dichloromethane, dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), dimethyl sulfoxide (DMSO)) are selected for testing.

-

Sample Preparation: A known mass of Boc-3-amino-3-methylbutanoic acid (e.g., 10 mg) is added to a vial.

-

Titration: A selected solvent is added incrementally (e.g., 0.1 mL at a time) to the vial. After each addition, the mixture is vortexed or sonicated for a set period (e.g., 1-2 minutes) to facilitate dissolution.

-

Observation: The total volume of solvent required to completely dissolve the solid is recorded.

-

Qualitative Assessment: The solubility can be classified as:

-

Very soluble: < 1 part of solvent required for 1 part of solute.

-

Freely soluble: From 1 to 10 parts of solvent required.

-

Soluble: From 10 to 30 parts of solvent required.

-

Sparingly soluble: From 30 to 100 parts of solvent required.

-

Slightly soluble: From 100 to 1,000 parts of solvent required.

-

Very slightly soluble: From 1,000 to 10,000 parts of solvent required.

-

Practically insoluble: > 10,000 parts of solvent required.

-

-

Addressing Poor Solubility: For compounds that are difficult to dissolve, gentle heating or the use of a co-solvent system can be employed.[4]

pKa Determination by Titration

Objective: To determine the acid dissociation constant (pKa) of the carboxylic acid group of Boc-3-amino-3-methylbutanoic acid.

-

Solution Preparation: A solution of Boc-3-amino-3-methylbutanoic acid of known concentration (e.g., 0.1 M) is prepared in a suitable solvent (e.g., a mixture of water and an organic co-solvent if solubility in pure water is low).

-

Titration Setup: A calibrated pH meter is placed in the amino acid solution, which is stirred continuously. A burette containing a standardized solution of a strong base (e.g., 0.1 M NaOH) is positioned to add titrant to the amino acid solution.

-

Initial pH: The initial pH of the amino acid solution is recorded.

-

Titration: The strong base is added in small, precise increments (e.g., 0.1 or 0.2 mL). The pH of the solution is recorded after each addition, allowing the system to equilibrate.

-

Data Collection: The titration is continued until the pH shows a sharp increase, indicating the equivalence point, and then for several additions beyond this point.

-

Data Analysis: A titration curve is generated by plotting the pH (y-axis) versus the volume of base added (x-axis). The pKa is the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized. This corresponds to the midpoint of the buffering region on the titration curve.

Applications in Synthetic Chemistry

Boc-3-amino-3-methylbutanoic acid is a valuable building block in organic synthesis, particularly in the field of peptide chemistry and drug discovery.

Solid-Phase Peptide Synthesis (SPPS)

The Boc protecting group is acid-labile and stable under the basic conditions used for peptide bond formation, making it ideal for the Boc/Bzl strategy in SPPS.[8] The gem-dimethyl group of Boc-3-amino-3-methylbutanoic acid can introduce conformational rigidity into a peptide backbone, which can be advantageous for designing peptides with specific secondary structures or for improving resistance to enzymatic degradation.

Below is a diagram illustrating the general workflow of incorporating a Boc-protected amino acid, such as Boc-3-amino-3-methylbutanoic acid, into a growing peptide chain during SPPS.

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) using Boc-protected amino acids.

Role in Drug Discovery

The incorporation of non-natural amino acids like Boc-3-amino-3-methylbutanoic acid is a key strategy in modern drug discovery.[1][9] These building blocks can be used to create peptidomimetics or small molecules with improved pharmacological properties, such as enhanced stability, increased potency, and better oral bioavailability. The gem-dimethyl group can act as a steric shield, protecting adjacent peptide bonds from enzymatic cleavage, thereby increasing the in vivo half-life of a peptide-based drug.

The following diagram illustrates the logical relationship of how a synthetic building block like Boc-3-amino-3-methylbutanoic acid contributes to the drug development pipeline.

Caption: Role of Boc-3-amino-3-methylbutanoic acid in the drug discovery process.

Conclusion

Boc-3-amino-3-methylbutanoic acid is a valuable synthetic intermediate with well-defined physicochemical properties that make it highly suitable for applications in peptide synthesis and drug discovery. Its structural features, particularly the Boc protecting group and the gem-dimethyl substitution, offer chemists precise control over synthetic routes and the ability to fine-tune the biological and pharmacological properties of target molecules. The experimental protocols provided in this guide offer a framework for the characterization of this and similar compounds, while the workflow diagrams illustrate its practical utility in research and development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 625-05-8 CAS MSDS (3-AMINO-3-METHYL-BUTYRIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 3-Amino-3-methylbutanoic acid | C5H11NO2 | CID 2760933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. sacbiotech.wordpress.com [sacbiotech.wordpress.com]

- 6. repository.stcloudstate.edu [repository.stcloudstate.edu]

- 7. Titration Curve of Amino Acids - Experiment, Significance, pKa - GeeksforGeeks [geeksforgeeks.org]

- 8. peptide.com [peptide.com]

- 9. nbinno.com [nbinno.com]

Structure elucidation of 3-amino-3-methylbutanoic acid derivatives

An In-depth Technical Guide to the Structure Elucidation of 3-Amino-3-Methylbutanoic Acid Derivatives

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-3-methylbutanoic acid and its derivatives represent a significant class of compounds in medicinal chemistry, primarily due to their structural analogy to γ-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the central nervous system.[1] These derivatives are explored as potential modulators of GABA receptors, making them valuable candidates for developing anticonvulsant drugs and other therapeutics for neurological disorders.[1] The precise determination of their molecular structure is a critical prerequisite for understanding structure-activity relationships (SAR), optimizing pharmacological profiles, and advancing drug development efforts. This guide provides a comprehensive overview of the modern analytical techniques and methodologies integral to the unambiguous structure elucidation of these molecules.

Core Analytical Techniques for Structure Elucidation

The structural characterization of 3-amino-3-methylbutanoic acid derivatives relies on a synergistic combination of spectroscopic and crystallographic methods. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are fundamental for determining atomic connectivity and molecular formula, while X-ray crystallography provides the definitive solid-state structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure in solution. A suite of 1D and 2D NMR experiments is employed to piece together the molecular puzzle.

-

¹H NMR: Identifies the chemical environments and connectivity of hydrogen atoms.

-

¹³C NMR: Reveals the carbon framework of the molecule.

-

2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between atoms. COSY identifies coupled protons (typically H-C-C-H), HSQC correlates protons to their directly attached carbons (¹JCH), and HMBC reveals long-range correlations (²JCH, ³JCH) essential for connecting molecular fragments.

Table 1: Representative NMR Data for a 3-Amino-3-Methylbutanoic Acid Scaffold (Note: Chemical shifts (δ) are reported in ppm and are subject to variation based on solvent and specific derivatization.)

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (from ¹H to ¹³C) |

| -COOH | 10-12 (broad s) | 170-180 | C2, C3 |

| -CH₂- | 2.3 - 2.8 (s) | 45-55 | C1 (COOH), C3, C4/C5 (CH₃) |

| -C(NH₂)(CH₃)₂- | - | 50-60 | - |

| -CH₃ | 1.2 - 1.6 (s) | 25-35 | C2, C3, other CH₃ |

| -NH₂ | Variable (broad s) | - | C3 |

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and elemental composition of the synthesized derivatives. High-Resolution Mass Spectrometry (HRMS), typically with electrospray ionization (ESI), provides highly accurate mass measurements, allowing for the confident determination of the molecular formula.

Table 2: Predicted High-Resolution Mass Spectrometry Data for 3-Amino-3-Methylbutanoic Acid (Formula: C₅H₁₁NO₂)[2][3][4]

| Adduct Ion | Formula | Calculated m/z |

| [M+H]⁺ | C₅H₁₂NO₂⁺ | 118.08626 |

| [M+Na]⁺ | C₅H₁₁NNaO₂⁺ | 140.06820 |

| [M+K]⁺ | C₅H₁₁KNO₂⁺ | 156.04214 |

| [M-H]⁻ | C₅H₁₀NO₂⁻ | 116.07170 |

Data sourced from PubChemLite, predicted using CCSbase.[5]

X-ray Crystallography

For crystalline derivatives, single-crystal X-ray diffraction offers the most definitive structural information. It provides precise bond lengths, bond angles, and absolute stereochemistry, which are invaluable for computational modeling and understanding receptor-ligand interactions. The molecules typically exist as zwitterions in the crystal lattice, forming extensive hydrogen-bonding networks.[6][7]

Experimental Protocols

Protocol 1: NMR Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of the purified derivative and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, CD₃OD) in a clean NMR tube.

-

Data Acquisition: Acquire a standard set of spectra on a 400 MHz or higher spectrometer. This should include ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC experiments.

-

Data Processing: Process the raw data using appropriate software. This involves Fourier transformation, phase and baseline correction, and calibration of chemical shifts to the residual solvent peak.

-

Structure Interpretation: Integrate all spectroscopic data. Use ¹H and ¹³C spectra to identify functional groups, HSQC to link protons and carbons, and COSY and HMBC to build the carbon skeleton and place substituents.

Protocol 2: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a stock solution of the sample at ~1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile/water). Further dilute to a final concentration of 1-10 µg/mL.

-

Instrument Setup: Calibrate the mass spectrometer (e.g., TOF or Orbitrap) using a known standard. Set up the ESI source in either positive or negative ion mode.

-

Data Acquisition: Infuse the sample solution into the instrument at a flow rate of 5-10 µL/min. Acquire data over a relevant m/z range (e.g., 50-500 amu) for several minutes to obtain a good signal average.

-

Data Analysis: Determine the monoisotopic mass from the acquired spectrum. Use the instrument's software to calculate the elemental composition and compare the measured mass and isotopic pattern with the theoretical values for the proposed structure. The mass error should be below 5 ppm.

Visualized Workflows and Pathways

Structure Elucidation Workflow

The logical flow from a newly synthesized compound to a fully characterized structure involves multiple analytical steps.

Caption: General workflow for structure elucidation.

GABAergic Synaptic Transmission

Derivatives of 3-amino-3-methylbutanoic acid are often designed to interact with GABA receptors, particularly the ionotropic GABA-A receptor.[8] Understanding this pathway is key to interpreting their biological activity.

Caption: Simplified GABA-A receptor signaling pathway.

Conclusion

The structural elucidation of 3-amino-3-methylbutanoic acid derivatives is a multi-faceted process that relies on the strategic application of powerful analytical techniques. The combination of NMR spectroscopy for detailed connectivity mapping and high-resolution mass spectrometry for accurate molecular formula determination provides a robust foundation for structural assignment. When applicable, X-ray crystallography offers the ultimate confirmation of the three-dimensional structure. The detailed protocols and workflows outlined in this guide provide a clear framework for researchers to efficiently and accurately characterize these therapeutically promising molecules, thereby facilitating their advancement in the drug discovery pipeline.

References

- 1. 3-Amino-3-Methylbutanoic Acid [myskinrecipes.com]

- 2. 3-Amino-3-methylbutanoic acid | C5H11NO2 | CID 2760933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthonix, Inc > 625-05-8 | 3-Amino-3-methylbutanoic acid [synthonix.com]

- 4. 3-amino-3-methylbutanoic acid [stenutz.eu]

- 5. PubChemLite - 3-amino-3-methylbutanoic acid (C5H11NO2) [pubchemlite.lcsb.uni.lu]

- 6. researchgate.net [researchgate.net]

- 7. X-ray dynamical diffraction in amino acid crystals: a step towards improving structural resolution of biological molecules via physical phase measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 8. GABAA receptor - Wikipedia [en.wikipedia.org]

Unveiling the Many Identities of a Key Building Block: Alternate Names for 3-((tert-Butoxycarbonyl)amino)-3-methylbutanoic acid

For researchers, scientists, and professionals in drug development, precise chemical nomenclature is paramount. This guide provides a comprehensive overview of the alternative names for the compound 3-((tert-Butoxycarbonyl)amino)-3-methylbutanoic acid, a valuable building block in organic synthesis.

This technical guide aims to clarify the various synonyms and systematic names associated with this compound, facilitating accurate communication and efficient information retrieval in a research and development setting. The primary identifier for this compound is its Chemical Abstracts Service (CAS) number: 129765-95-3 .[1][2][3][4][5][6]

Systematic and Common Nomenclature

The structure of this compound lends itself to several naming conventions, from the highly structured IUPAC name to more common laboratory shorthand. Understanding these variations is crucial for navigating chemical databases, supplier catalogs, and scientific literature.

International Union of Pure and Applied Chemistry (IUPAC) Name

The systematic name, assigned according to the rules set forth by IUPAC, provides an unambiguous description of the molecule's structure.

| IUPAC Name |

| 3-[[(1,1-dimethylethoxy)carbonyl]amino]-3-methyl-butanoic acid[7] |

Common Synonyms and Abbreviations

In laboratory practice and commercial listings, a variety of synonyms and abbreviations are used for convenience. The most prevalent of these are derived from the "Boc" protecting group (tert-Butoxycarbonyl) and the core amino acid structure.

| Common Synonyms |

| N-Boc-3-amino-3-methylbutanoic Acid[7] |

| Boc-3-amino-3-methyl-butyric acid |

| 3-(tert-Butoxycarbonylamino)-3-methylbutanoic acid[1][3][6][7] |

| 3-tert-Butoxycarbonylamino-3-methyl-butyric acid[7] |

| 3-(Boc-amino)-3-methylbutanoic acid |

Chemical Identification and Properties

A summary of key identifiers and molecular properties is provided below for quick reference and data comparison.

| Identifier | Value |

| CAS Number | 129765-95-3[1][2][3][4][5][6] |

| Molecular Formula | C10H19NO4[1][3] |

| Molecular Weight | 217.26 g/mol [1] |

| SMILES | CC(C)(CC(=O)O)NC(=O)OC(C)(C)C |

| InChI Key | LHJVMOIOTPJSLS-UHFFFAOYSA-N[6] |

Logical Relationship of Nomenclature

The following diagram illustrates the relationship between the core chemical structure and its various names, highlighting the derivation of common synonyms from the systematic IUPAC name.

References

- 1. 129765-95-3|3-(tert-Butoxycarbonylamino)-3-methylbutanoic acid|BLD Pharm [bldpharm.com]

- 2. 2abiotech.net [2abiotech.net]

- 3. a2bchem.com [a2bchem.com]

- 4. Welcome to ABI Chem [abichem.com]

- 5. 3-TERT-BUTOXYCARBONYLAMINO-3-METHYL-BUTYRIC ACID | 129765-95-3 [chemicalbook.com]

- 6. 3-(tert-Butoxycarbonylamino)-3-methylbutanoic acid | 129765-95-3 [sigmaaldrich.com]

- 7. 3-tert-Butyloxycarbonylamino-3-methyl-butyric acid | CAS 129765-95-3 | Chemical-Suppliers [chemical-suppliers.eu]

The Influence of 3-Amino-3-methylbutanoic Acid on the Biological Activity of Peptides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy in medicinal chemistry to enhance therapeutic properties such as increased potency, improved enzymatic stability, and desirable conformational constraints. Among these, β-amino acids and Cα,α-disubstituted amino acids have garnered significant interest. This technical guide focuses on the biological activity of peptides containing 3-amino-3-methylbutanoic acid, a unique amino acid that combines both of these structural features. This residue, also known as α,α-dimethyl-β-amino acid or β-homoalanine, can induce specific secondary structures and enhance resistance to proteolytic degradation, making it a valuable building block in the design of novel peptide-based therapeutics. This guide will delve into the known biological activities of such peptides, provide detailed experimental protocols for their synthesis and evaluation, and visualize relevant biological pathways.

Biological Activity of Peptides Containing 3-Amino-3-methylbutanoic Acid

The introduction of 3-amino-3-methylbutanoic acid into a peptide backbone can significantly influence its biological activity, primarily due to the conformational rigidity imparted by the gem-dimethyl group and the altered backbone spacing of the β-amino acid. While specific data for peptides containing this exact amino acid is limited in publicly available literature, we can infer their potential activities based on studies of peptides incorporating other β-amino acids and Cα,α-disubstituted amino acids. The primary areas of impact are antimicrobial, anticancer, and enzyme inhibitory activities.

Antimicrobial Activity

Cationic antimicrobial peptides (AMPs) are a crucial component of the innate immune system and function primarily by disrupting the cell membranes of pathogenic microbes. The incorporation of β-amino acids, such as 3-amino-3-methylbutanoic acid, can enhance the antimicrobial efficacy of these peptides. This enhancement is often attributed to increased stability against proteases, a common defense mechanism of bacteria, and the ability to adopt stable secondary structures, like helices, which are crucial for membrane interaction.[1][2] Peptides containing β-amino acids have been shown to exhibit potent activity against a broad spectrum of bacteria.[3] The amphipathic nature of these peptides, a key determinant of their antimicrobial function, can be finely tuned by the placement of residues like 3-amino-3-methylbutanoic acid.

Anticancer Activity

Similar to their antimicrobial counterparts, many anticancer peptides (ACPs) are cationic and amphipathic, enabling them to selectively target and disrupt the negatively charged membranes of cancer cells. The inclusion of unnatural amino acids can improve the stability and efficacy of ACPs.[4] For instance, the cyclization of short peptides has been shown to improve their anti-cancer activity, and the substitution of natural amino acids with their unnatural analogs can increase their half-life and bioavailability.[4] While direct evidence for peptides with 3-amino-3-methylbutanoic acid is scarce, it is plausible that its incorporation could lead to more robust and effective anticancer agents.

Enzyme Inhibitory Activity

The constrained conformation induced by Cα,α-disubstituted amino acids can be exploited to design potent and selective enzyme inhibitors. By mimicking the transition state of an enzymatic reaction or by blocking the active site, peptides containing these residues can act as effective inhibitors. For example, dipeptides containing the sterically constrained amino acid 2,3-methanophenylalanine have been shown to competitively inhibit chymotrypsin.[5][6] The rigid structure provided by 3-amino-3-methylbutanoic acid could be similarly utilized to design peptides that target specific enzymes with high affinity and specificity.

Data Presentation

Due to the limited availability of specific quantitative data for peptides containing 3-amino-3-methylbutanoic acid, the following tables present representative data for peptides incorporating other unnatural amino acids to illustrate the typical ranges of biological activity observed. These values serve as a benchmark for what might be expected from novel peptides containing 3-amino-3-methylbutanoic acid.

Table 1: Antimicrobial Activity of Peptides with Unnatural Amino Acids

| Peptide ID | Sequence | Target Organism | MIC (µM) | Reference |

| SET-M33 | K K V V K K V K K V V K K V V K K V V K K V V K K V V | P. aeruginosa | <1.5 | [7] |

| SET-M33 | K K V V K K V K K V V K K V V K K V V K K V V K K V V | K. pneumoniae | <3 | [7] |

| P1-Arg | Arg9Phe2 | C. albicans | 6.7 | [8] |

| P2-Lys | Lys9Phe2 | C. albicans | 10.9 | [8] |

| P3-His | His9Phe2 | C. albicans | 0.6 | [8] |

Table 2: Anticancer Activity of Peptides with Unnatural Amino Acids

| Peptide ID | Sequence | Cell Line | IC50 (µM) | Reference |

| Brevinin-2DYd | GIMDTLIKLAKAGKAAQAAKAVQGLLDN | A549 (Lung) | 2.975 | [9] |

| Ranatuerin-2Lb | GFLSLLK KVVPVIAEKVAK ILEKLGQS | A549 (Lung) | 15.32 | [9] |

| Melittin | GIGAVLKVLTTGLPALISWIKRKRQQ | Various | Variable | [4] |

Table 3: Enzyme Inhibitory Activity of Peptides with Unnatural Amino Acids

| Peptide ID | Sequence | Target Enzyme | Ki (mM) | Reference |

| H-(2R,3S)-delta EPhe-Phe-OMe | (2R,3S)-delta EPhe-Phe-OMe | Chymotrypsin | 0.16 | [5] |

| TNLDWY | Thr-Asn-Leu-Asp-Trp-Tyr | ACE | 1.932 | [10] |

| RADFY | Arg-Ala-Asp-Phe-Tyr | ACE | 1.35 | [10] |

| RVFDGAV | Arg-Val-Phe-Asp-Gly-Ala-Val | ACE | 1.006 | [10] |

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Peptides with 3-Amino-3-methylbutanoic Acid

The synthesis of peptides containing Cα,α-disubstituted amino acids like 3-amino-3-methylbutanoic acid can be challenging due to steric hindrance. The following protocol is a general guideline for Fmoc-based solid-phase peptide synthesis.

Materials:

-

Fmoc-protected amino acids (including Fmoc-3-amino-3-methylbutanoic acid)

-

Rink Amide resin (for C-terminal amides)

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

Coupling reagents: HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

-

Diethyl ether (cold)

Protocol:

-

Resin Swelling: Swell the Rink Amide resin in DMF for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5-10 minutes. Repeat this step once. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

Dissolve the Fmoc-protected amino acid (3-5 equivalents) and the coupling reagent (e.g., HCTU, 3-5 equivalents) in DMF.

-

Add the base (DIPEA, 6-10 equivalents) to the amino acid solution to activate it.

-

Add the activated amino acid solution to the deprotected resin and agitate for 1-4 hours. For sterically hindered residues like 3-amino-3-methylbutanoic acid, a longer coupling time or a double coupling may be necessary.

-

Monitor the coupling reaction using a Kaiser test.

-

-

Washing: After complete coupling, wash the resin with DMF to remove excess reagents.

-

Chain Elongation: Repeat steps 2-4 for each amino acid in the peptide sequence.

-

Final Deprotection: After the final coupling, remove the N-terminal Fmoc group as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with dichloromethane (DCM) and dry it under vacuum.

-

Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.

-

Filter the resin and collect the filtrate containing the peptide.

-

-

Peptide Precipitation: Precipitate the peptide by adding the filtrate to cold diethyl ether.

-

Purification: Collect the crude peptide by centrifugation and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the peptide by mass spectrometry.

Antimicrobial Activity Assay: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution assay is a standard method to determine the MIC of an antimicrobial peptide.

Materials:

-

Test peptide

-

Bacterial strains (e.g., E. coli, S. aureus)

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well polypropylene microtiter plates

-

Spectrophotometer

Protocol:

-

Bacterial Culture Preparation: Inoculate the test bacterial strain into MHB and incubate overnight at 37°C. Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 105 CFU/mL.

-

Peptide Dilution: Prepare a stock solution of the peptide in a suitable solvent (e.g., sterile water or 0.01% acetic acid). Perform serial two-fold dilutions of the peptide in MHB in the 96-well plate.

-

Inoculation: Add the diluted bacterial suspension to each well containing the peptide dilutions. Include a positive control (bacteria without peptide) and a negative control (MHB only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Anticancer Activity Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Test peptide

-

Cancer cell line (e.g., HeLa, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Sterile 96-well flat-bottom culture plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

-

Peptide Treatment: Prepare serial dilutions of the test peptide in serum-free medium. Remove the old medium from the cells and add the peptide solutions. Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value (the concentration of peptide that inhibits 50% of cell growth) can be determined by plotting cell viability against peptide concentration.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key experimental workflows and biological pathways relevant to the study of peptides containing 3-amino-3-methylbutanoic acid.

References

- 1. Beta-amino acids: versatile peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Design and synthesis of beta-peptides with biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Enzyme inhibition by dipeptides containing 2,3-methanophenylalanine, a sterically constrained amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enzyme-inhibitory conformation of dipeptides containing sterically constrained amino acid 2,3-methanophenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. usiena-air.unisi.it [usiena-air.unisi.it]

- 8. Prediction of Anticancer Peptides with High Efficacy and Low Toxicity by Hybrid Model Based on 3D Structure of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Three Novel ACE Inhibitory Peptides Isolated From Ginkgo biloba Seeds: Purification, Inhibitory Kinetic and Mechanism [frontiersin.org]

The Enduring Workhorse: A Technical Guide to the Role of the Boc Protecting Group in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

The tert-butoxycarbonyl (Boc) protecting group has been a cornerstone of solid-phase peptide synthesis (SPPS) for decades. Its unique chemical properties, particularly its acid lability, have enabled the routine synthesis of complex peptides that are crucial for research and therapeutic development. This in-depth technical guide provides a comprehensive overview of the Boc group's role in peptide synthesis, detailing its chemical principles, experimental protocols, and a comparative analysis of its performance.

Core Principles of Boc-Based Solid-Phase Peptide Synthesis

The foundation of Boc-SPPS lies in a strategy of graduated acid lability. The α-amino group of the growing peptide chain is temporarily protected by the Boc group, which is susceptible to cleavage by moderately strong acids like trifluoroacetic acid (TFA).[1] In contrast, the side-chain protecting groups of reactive amino acids are typically benzyl-based and require a much stronger acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), for their removal.[2][3] This differential stability allows for the selective deprotection of the α-amino group at each cycle of amino acid addition without disturbing the side-chain protection or the linkage of the peptide to the solid support.[3]

The general workflow of Boc-SPPS is a cyclical process involving the following key steps:

-

Resin Loading: The C-terminal amino acid, with its α-amino group protected by Boc, is covalently attached to an insoluble resin support, commonly a Merrifield or PAM resin for peptide acids, or a BHA or MBHA resin for peptide amides.[4][5]

-

Deprotection: The acid-labile Boc group is removed from the N-terminus of the resin-bound amino acid, typically using a solution of TFA in dichloromethane (DCM).[4][5]

-

Neutralization: The resulting ammonium salt at the N-terminus is neutralized to the free amine using a hindered base, such as diisopropylethylamine (DIEA), to prepare it for the next coupling reaction.[3]

-

Coupling: The next incoming Boc-protected amino acid is activated by a coupling reagent and then reacted with the free N-terminal amine of the growing peptide chain.[5]

-

Washing: After each deprotection, neutralization, and coupling step, the resin is thoroughly washed to remove excess reagents and byproducts.[3]

These steps are repeated until the desired peptide sequence is assembled. The synthesis culminates in the final cleavage step, where the completed peptide is cleaved from the resin, and all side-chain protecting groups are simultaneously removed by a strong acid.[1]

Chemical Mechanisms

Boc Protection of an Amino Acid:

The Boc group is typically introduced onto the α-amino group of an amino acid by reacting it with di-tert-butyl dicarbonate (Boc anhydride, Boc₂O) under basic conditions.[6] The reaction proceeds via a nucleophilic attack of the amino group on one of the carbonyl carbons of the Boc anhydride.[6]

Mechanism of Boc Protection of an Amino Acid.

Acid-Catalyzed Boc Deprotection:

The removal of the Boc group is achieved by treatment with a moderately strong acid, like TFA. The mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. This intermediate readily decarboxylates to release the free amine.[1]

Mechanism of Acid-Catalyzed Boc Deprotection.

Quantitative Data and Performance Analysis

The efficiency of each step in SPPS is critical for the overall yield and purity of the final peptide. The following tables summarize key quantitative data related to the Boc protection strategy.

Table 1: N-Boc Protection of Primary Amines

| Amine Substrate | Reagent (equiv.) | Base (equiv.) | Solvent | Time (min) | Yield (%) |

| Aniline | (Boc)₂O (1) | Amberlyst-15 | Solvent-free | <1 | 99 |

| Benzylamine | (Boc)₂O (1) | Amberlyst-15 | Solvent-free | 1 | 99 |

| p-Aminophenol | (Boc)₂O (1) | - | Water:Acetone | 10 | 95 |

| Glycine methyl ester | (Boc)₂O (1) | - | Water:Acetone | 8 | 96 |

| L-Alanine | (Boc)₂O (1.1) | NaOH (1.5) | Dioxane/Water | 120 | >90 |

Data compiled from various sources, specific conditions may vary.[7][8]

Table 2: Comparison of Boc and Fmoc SPPS Strategies

| Parameter | Boc Strategy | Fmoc Strategy | Notes |

| Nα-Deprotection | Moderately strong acid (e.g., 50% TFA in DCM) | Mild base (e.g., 20% piperidine in DMF) | The core difference dictating orthogonality.[9] |

| Side-Chain Protection | Benzyl-based (acid-labile) | tert-Butyl-based (acid-labile) | Boc strategy is not truly orthogonal.[3] |

| Final Cleavage | Strong acid (e.g., HF, TFMSA) | Strong acid (e.g., TFA cocktail) | Boc cleavage requires specialized equipment.[10] |

| Coupling Efficiency | >99% (sequence dependent) | >99% (sequence dependent) | Both strategies can achieve high coupling efficiencies.[9][11] |

| Crude Purity | Generally lower | Generally higher | Milder conditions in Fmoc-SPPS lead to fewer side reactions.[9][11] |

| Cost of Protected AAs | Generally lower | Generally higher | Cost difference is decreasing.[11] |

| Automation | More complex due to corrosive reagents | Readily automated | Fmoc is the preferred method for automated synthesis.[12] |

| Handling of Aggregation | Can be advantageous for hydrophobic sequences | Can be problematic | Acidic deprotection in Boc-SPPS can disrupt aggregation.[9] |

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for manual Boc-SPPS.

Attachment of the First Boc-Amino Acid to Merrifield Resin (Cesium Salt Method)

This method is widely used as it minimizes the risk of racemization.[4][13]

Materials:

-

Boc-amino acid

-

Methanol

-

Deionized water

-

20% aqueous cesium carbonate (Cs₂CO₃)

-

Dimethylformamide (DMF)

-

Merrifield resin (chloromethylated polystyrene)

Procedure:

-

Preparation of the Cesium Salt:

-

Dissolve the Boc-amino acid (1.0 equivalent) in methanol (5 mL/mmol) and add a small amount of water (0.5 mL/mmol).[14]

-

Titrate the solution to pH 7.0 with a 20% aqueous solution of cesium carbonate.[14]

-

Evaporate the mixture to dryness using a rotary evaporator.[14]

-

To ensure the salt is anhydrous, add DMF (2.5 mL/mmol) and evaporate to dryness at 45°C. Repeat this step.[13][14]

-

-

Resin Swelling and Amino Acid Attachment:

-

Washing:

One Cycle of Peptide Chain Elongation

Workflow for one cycle of Boc solid-phase peptide synthesis.

A. Nα-Boc Deprotection:

-

Swell the Boc-amino acid-resin in DCM in a reaction vessel.

-

Add a solution of 50% TFA in DCM to the resin.[5]

-

Perform a pre-wash by agitating for 5 minutes.[5]

-

Drain the solution and add a fresh portion of 50% TFA in DCM.

-

Agitate for an additional 15-25 minutes.[5]

-

Filter and wash the resin with DCM (2 times) and isopropanol (IPA) (2 times) to remove residual TFA.[4]

B. Neutralization:

-

Wash the resin with DCM (2 times).[13]

-

Add a 10% solution of DIEA in DCM (v/v) and agitate for 5 minutes. Repeat this step.[13]

-

Wash the resin thoroughly with DCM (3-5 times) to remove excess base.[13]

C. Coupling:

-

In a separate vessel, dissolve the next Boc-protected amino acid (2-4 equivalents relative to the initial resin loading) and a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (2-4 equivalents) in DMF.[5]

-

Add the activated amino acid solution to the neutralized peptide-resin.

-

Add DIEA (4-8 equivalents) to the reaction mixture.[15]

-

Agitate the reaction at room temperature for 1-2 hours.[5]

-

Monitor the completion of the coupling reaction using a qualitative method like the Kaiser (ninhydrin) test. A negative result (yellow beads) indicates a complete reaction.

-

After a successful coupling, wash the resin with DMF (3 times) and DCM (3 times).[16]

In situ neutralization protocols, where neutralization and coupling occur simultaneously, can also be employed to reduce cycle times and improve efficiency, especially for "difficult" sequences.[15][17][18]

Final Cleavage and Deprotection

A. Low-High HF Cleavage: This is a widely used method for peptides containing sensitive residues.[4][19]

Materials:

-

Peptide-resin

-

Dimethyl sulfide (DMS)

-

p-Cresol

-

p-Thiocresol (for Trp-containing peptides)

-

Anhydrous Hydrogen Fluoride (HF)

-

Diethyl ether (cold)

-

Specialized HF cleavage apparatus

Procedure: Low HF Step:

-

Place the dried peptide-resin in the HF reaction vessel.

-

Add the scavenger cocktail (e.g., DMS and p-cresol).[19]

-

Cool the vessel in a dry ice/methanol bath.

-

Distill a low amount of HF (approximately 2.5 mL per gram of resin) into the vessel.[19]

-

Stir the mixture at 0°C for 2 hours.[19]

-

Evaporate the HF and DMS under vacuum at 0°C.[19]

High HF Step:

-

Wash the resin with DCM or ethyl acetate and dry it under suction.[19]

-

Re-suspend the peptide-resin in the reaction vessel with a fresh scavenger (e.g., p-cresol).[19]

-

Cool the vessel in a dry ice/methanol bath.

-

Distill a high amount of HF (approximately 10 mL per gram of resin) into the vessel.[4]

-

Stir the mixture at 0°C for 45-60 minutes.[4]

-

Evaporate the HF under vacuum.

-

Suspend the residue in cold diethyl ether to precipitate the crude peptide.

-

Wash the precipitate thoroughly with cold diethyl ether.

-

Dry the crude peptide under vacuum.

B. TFMSA Cleavage: A less hazardous alternative to HF, though it may not cleave all protecting groups as effectively.[4]

Materials:

-

Peptide-resin

-

Trifluoromethanesulfonic acid (TFMSA)

-

TFA

-

Thioanisole

-

Diethyl ether (cold)

Procedure:

-

Prepare a cleavage cocktail, for example, a 1:10:1 (v/v/v) mixture of TFMSA:TFA:thioanisole.

-

Cool the dried peptide-resin in an ice bath.

-

Add the cleavage cocktail to the resin and stir at 0°C for 2-4 hours.

-

Precipitate and wash the peptide with cold diethyl ether as described for the HF cleavage.

Common Side Reactions in Boc-SPPS

Several side reactions can occur during Boc-SPPS, potentially leading to impurities in the final product. Careful control of reaction conditions and the use of appropriate scavengers are crucial to minimize these unwanted reactions.

-

Diketopiperazine Formation: Intramolecular cyclization of the N-terminal dipeptide can occur after the deprotection of the second amino acid, leading to cleavage from the resin. This is particularly prevalent with proline and glycine at the second position.[20]

-

Aspartimide Formation: The side-chain carboxyl group of aspartic acid can cyclize to form a stable five-membered ring, which can then reopen to form a mixture of α- and β-aspartyl peptides.[20]

-

Alkylation of Sensitive Residues: The tert-butyl cation generated during Boc deprotection is a reactive electrophile that can alkylate nucleophilic side chains, particularly those of tryptophan, methionine, and cysteine. The addition of scavengers like triisopropylsilane (TIS) or thioanisole to the deprotection and cleavage cocktails is essential to trap these carbocations.[3]

-

Incomplete Deprotection or Coupling: This leads to the formation of deletion sequences, where one or more amino acids are missing from the final peptide. This is often a result of peptide aggregation on the resin.[20]

The analysis of crude peptides by HPLC and mass spectrometry is essential to identify and quantify any side products formed during the synthesis.[20][21]

Conclusion

The Boc protecting group, in conjunction with benzyl-based side-chain protection, remains a robust and valuable strategy in solid-phase peptide synthesis. While the Fmoc/tBu strategy has become more prevalent due to its milder deprotection conditions and amenability to automation, Boc-SPPS offers distinct advantages for the synthesis of certain challenging sequences, particularly those prone to aggregation. A thorough understanding of the underlying chemistry, careful execution of the experimental protocols, and awareness of potential side reactions are paramount for the successful application of this powerful synthetic methodology in research and drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. peptide.com [peptide.com]

- 4. chempep.com [chempep.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Automated Peptide Synthesizers and Glycoprotein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. bachem.com [bachem.com]

- 13. benchchem.com [benchchem.com]

- 14. peptide.com [peptide.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. peptide.com [peptide.com]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

An In-depth Technical Guide to Unnatural Amino Acids in Peptidomimetics

For Researchers, Scientists, and Drug Development Professionals

The therapeutic application of natural peptides, despite their high potency and selectivity, is often hampered by significant pharmacological limitations, including susceptibility to proteolytic degradation and poor oral bioavailability.[1][2][3][4] Peptidomimetics—molecules designed to mimic the structure and function of natural peptides—offer a strategic solution to these challenges.[5][6] A cornerstone of modern peptidomimetic design is the incorporation of unnatural amino acids (UAAs), which are not found among the 20 proteinogenic amino acids.[7][8] The introduction of UAAs provides a powerful toolkit to enhance metabolic stability, constrain conformation, and fine-tune the pharmacokinetic and pharmacodynamic profiles of peptide-based drug candidates.[9][10][11]

This guide provides a technical overview of the role of UAAs in peptidomimetic development, detailing their synthesis, impact on molecular properties, and the experimental protocols used for their characterization and evaluation.

Caption: The progression from natural peptides to enhanced peptidomimetics using UAAs.

The Role and Diversity of Unnatural Amino Acids

UAAs are amino acids with structures not encoded by the standard genetic code.[7] Their incorporation into a peptide sequence is a key strategy in peptidomimetic design.[3] These modifications can be subtle or drastic, ranging from changing the stereochemistry of the α-carbon to altering the peptide backbone itself. The primary advantages conferred by UAAs include:

-

Enhanced Proteolytic Stability: The introduction of D-amino acids, N-alkylation, or Cα-disubstituted glycines can disrupt the recognition sites for proteases, significantly extending the half-life of the peptide in vivo.[1][11][12][13]

-

Conformational Constraint: Many UAAs, such as Cα-methylated or cyclized amino acids, restrict the rotational freedom of the peptide backbone.[14] This pre-organizes the peptidomimetic into a bioactive conformation, which can lead to increased receptor affinity and selectivity.[9][15]

-

Modulation of Physicochemical Properties: UAAs can be designed to alter lipophilicity, hydrogen bonding capacity, and charge, thereby improving properties like membrane permeability and oral bioavailability.[1][9][12]

Common classes of UAAs used in peptidomimetic design include:

-

D-Amino Acids: Mirror images of the natural L-amino acids that are inherently resistant to proteases.

-

N-Alkylated Amino Acids: Modification of the backbone amide nitrogen (e.g., N-methylation) removes the hydrogen bond donor capability and provides steric hindrance against enzymatic cleavage.[1][5]

-

Cα-Substituted Amino Acids: Introducing alkyl groups at the α-carbon (e.g., α-aminoisobutyric acid, Aib) restricts the allowable Ramachandran angles, forcing the peptide into specific secondary structures like helices or turns.[1][14]

-

β-Amino Acids and Peptoids: These involve modifications to the peptide backbone itself, creating oligomers with fundamentally different folding propensities and exceptional stability.[6][16]

Impact of UAA Incorporation: Quantitative Analysis

The integration of UAAs translates into measurable improvements in the pharmacological profile of peptidomimetics. The following tables summarize representative data from studies comparing native peptides to their UAA-containing analogues.

Table 1: Enhancement of Proteolytic Stability by UAA Incorporation

| Peptide Analog | UAA Modification | Half-Life (t½) in Human Serum | Fold Improvement | Reference |

|---|---|---|---|---|

| TPI (Native) | All L-amino acids | ~1.7 hours | - | [9] |

| TPAD | All L-amino acids replaced with D-amino acids ; Ile¹¹ to D-Leu¹¹ | >6 hours (20% remaining) | >3.5x | [9] |

| AMP-1 | Natural Sequence | <30 min (vs. Trypsin) | - | [11] |

| AMP-1-Aib | Single α-isobutyric acid residue incorporated | >240 min (vs. Trypsin) | >8x | [11] |

| Peptide X | L-Arg residue | Rapid degradation | - | Fictional Example |

| Peptide Y | N-Methyl-L-Arg residue | Significantly increased | N/A | Fictional Example |

Table 2: Improvement in Receptor Binding Affinity via Conformational Constraint

| Target Receptor | Peptide Analog | UAA Modification | Binding Affinity (IC₅₀ or Kᵢ) | Reference |

|---|---|---|---|---|

| Opioid Receptor (MOR/DOR) | H-Dmt-D-Arg-Aba-Gly-NH₂ | Dmt (2',6'-dimethyl-L-tyrosine) | MOR Kᵢ = 0.43 nM; DOR Kᵢ = 1.6 nM | [9] |

| Opioid Receptor (MOR/DOR) | Analog with 2-Ana | Incorporation of 4-amino-naphthoazepinone (2-Ana) | MOR Kᵢ = 1.0 nM; DOR Kᵢ = 1100 nM | [9] |

| Melanocortin-4 Receptor (hMC4R) | Cyclic α-MSH Analog | Native Sequence | Antagonist Activity (IC₅₀) = 150 nM | [5] |

| Melanocortin-4 Receptor (hMC4R) | Cyclic Analog with Nα-alkylation | Nα-(guanidinylbutyryl) group mimicking Arg side chain | Antagonist Activity (IC₅₀) = 8.5 nM |[5] |

Experimental Protocols

The synthesis and evaluation of peptidomimetics containing UAAs involve a standardized set of chemical and biological procedures.

Protocol 1: Synthesis by Solid-Phase Peptide Synthesis (SPPS)

Automated or manual SPPS using Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) chemistry is the most common method for preparing peptidomimetics.

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) of a peptidomimetic.

Detailed Methodology:

-

Resin Preparation: Start with a solid support resin (e.g., Wang or Rink Amide resin) pre-loaded with the C-terminal Fmoc-protected amino acid.

-

Fmoc-Deprotection: Swell the resin in a suitable solvent (e.g., DMF). Treat with a 20% solution of piperidine in DMF for 5-20 minutes to remove the Fmoc protecting group, liberating a free N-terminal amine.

-

Washing: Thoroughly wash the resin with DMF and DCM to remove excess piperidine and byproducts.

-

Amino Acid Coupling: Dissolve the next Fmoc-protected amino acid (which can be a natural or unnatural amino acid) and a coupling reagent (e.g., HBTU, HATU) in DMF. Add an activation base (e.g., DIEA) and add the mixture to the resin. Allow the reaction to proceed for 1-2 hours to form the new peptide bond.

-

Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the sequence.

-

Cleavage and Global Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection. Treat the resin with a cleavage cocktail, typically containing a strong acid like trifluoroacetic acid (TFA) along with scavengers (e.g., triisopropylsilane, water) to cleave the peptide from the resin and remove all side-chain protecting groups simultaneously.

-

Precipitation and Isolation: Precipitate the crude peptide from the TFA solution by adding cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and dry the crude product under vacuum.

Protocol 2: Purification and Characterization

-

Purification by RP-HPLC:

-

Objective: To separate the target peptidomimetic from deletion sequences and impurities from the synthesis.

-

Method: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., Acetonitrile/Water). Inject the solution onto a C18 reverse-phase HPLC column. Elute the peptide using a linear gradient of acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA). Collect fractions corresponding to the major peak, identified by UV absorbance at 220 nm.

-

Outcome: Lyophilize the pooled, pure fractions to obtain the final product as a white, fluffy powder.

-

-

Characterization by Mass Spectrometry:

-

Objective: To confirm the identity and purity of the synthesized peptidomimetic by verifying its molecular weight.

-

Method: Prepare a dilute solution of the purified peptide. Analyze using Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.

-

Outcome: The observed mass should match the calculated theoretical mass of the peptidomimetic.

-

Application Context: Targeting Signaling Pathways

Peptidomimetics are frequently designed to modulate cellular signaling pathways by acting as agonists or antagonists at key receptors, often G-protein coupled receptors (GPCRs). The ability of UAAs to enforce specific conformations is critical for achieving high affinity and selectivity for these targets.

Caption: A generalized GPCR signaling pathway targeted by peptidomimetics.

Conclusion

The strategic incorporation of unnatural amino acids is a foundational and indispensable element of modern peptidomimetic drug discovery.[9][] By systematically addressing the inherent weaknesses of natural peptides—namely poor stability and unfavorable pharmacokinetics—UAAs enable the rational design of therapeutics with enhanced efficacy, selectivity, and drug-like properties. The continued development of novel UAA building blocks and synthetic methodologies will further expand the chemical space available to medicinal chemists, paving the way for the next generation of peptide-based therapeutics.[7][]

References

- 1. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. azolifesciences.com [azolifesciences.com]

- 3. Peptidomimetic - Wikipedia [en.wikipedia.org]

- 4. Chemical modifications designed to improve peptide stability: incorporation of non-natural amino acids, pseudo-peptide bonds, and cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Reprogramming natural proteins using unnatural amino acids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07028B [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. Beneficial Impacts of Incorporating the Non-Natural Amino Acid Azulenyl-Alanine into the Trp-Rich Antimicrobial Peptide buCATHL4B - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Conformational Restriction of Peptidomimetics in Drug Design [manu56.magtech.com.cn]

- 15. Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control [mdpi.com]

- 16. biosynth.com [biosynth.com]

Spectroscopic data for Boc-3-amino-3-methylbutanoic acid (NMR, IR)

A Technical Guide to the Spectroscopic Characterization of Boc-3-amino-3-methylbutanoic Acid

This technical guide provides an in-depth analysis of the spectroscopic data for Boc-3-amino-3-methylbutanoic acid, a key building block in peptide synthesis and drug development.[1] The following sections detail the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, along with comprehensive experimental protocols for their acquisition. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure

IUPAC Name: 3-(((tert-butoxy)carbonyl)amino)-3-methylbutanoic acid Molecular Formula: C₁₀H₁₉NO₄ Molecular Weight: 217.27 g/mol [1] Structure:

Figure 1. Chemical structure of Boc-3-amino-3-methylbutanoic acid.

Spectroscopic Data

¹H NMR Spectroscopy

The proton NMR (¹H NMR) spectrum provides information about the hydrogen atoms in a molecule. For Boc-3-amino-3-methylbutanoic acid, the expected chemical shifts are summarized in Table 1.

Table 1: Predicted ¹H NMR Spectroscopic Data for Boc-3-amino-3-methylbutanoic acid

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~1.35 | Singlet | 6H | C(CH₃)₂ (gem-dimethyl) |

| ~1.45 | Singlet | 9H | C(CH₃)₃ (Boc group) |

| ~2.60 | Singlet | 2H | CH₂ (methylene) |

| ~5.00 | Broad Singlet | 1H | NH (amide) |

| ~10-12 | Broad Singlet | 1H | COOH (carboxylic acid) |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon-13 NMR (¹³C NMR) spectrum gives insight into the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.[2] The predicted ¹³C NMR data is presented in Table 2.

Table 2: Predicted ¹³C NMR Spectroscopic Data for Boc-3-amino-3-methylbutanoic acid

| Chemical Shift (ppm) | Assignment |

| ~25.0 | C(C H₃)₂ (gem-dimethyl) |

| ~28.5 | C(C H₃)₃ (Boc group) |

| ~45.0 | C H₂ (methylene) |

| ~55.0 | C (CH₃)₂ (quaternary carbon) |

| ~80.0 | C (CH₃)₃ (Boc quaternary carbon) |

| ~155.0 | NC =O (Boc carbonyl) |

| ~175.0 | C OOH (carboxylic acid carbonyl) |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[3] The expected IR absorption bands for Boc-3-amino-3-methylbutanoic acid are outlined in Table 3.

Table 3: Predicted IR Spectroscopic Data for Boc-3-amino-3-methylbutanoic acid

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (carboxylic acid) |

| ~3350 | Medium | N-H stretch (amide) |

| ~2970 | Strong | C-H stretch (alkane) |

| ~1710 | Strong | C=O stretch (carboxylic acid) |

| ~1685 | Strong | C=O stretch (amide, Boc group) |

| ~1520 | Medium | N-H bend (amide) |

| ~1160 | Strong | C-O stretch (Boc ester) |

Note: Wavenumbers are approximate and can be influenced by the sample preparation method (e.g., solid, liquid, or gas phase).[3][4]

Experimental Protocols

NMR Spectroscopy

1. Sample Preparation:

-

Dissolve 10-20 mg of Boc-3-amino-3-methylbutanoic acid in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent will affect the chemical shifts of exchangeable protons (NH and OH). For resolving the carboxylic acid proton, a non-protic solvent like CDCl₃ or DMSO-d₆ is preferable.

-

Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Acquisition:

-

Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Typical parameters include:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 16-64 to achieve a good signal-to-noise ratio.

-

Relaxation delay: 1-5 seconds.

-

Spectral width: -2 to 14 ppm.

-

3. ¹³C NMR Acquisition:

-

Acquire the spectrum on the same instrument.

-

Typical parameters include:

4. Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

IR Spectroscopy

1. Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid Boc-3-amino-3-methylbutanoic acid powder directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

2. Sample Preparation (KBr Pellet):

-

Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

3. Spectrum Acquisition:

-

Place the ATR setup or the KBr pellet in the sample compartment of an FTIR spectrometer.

-

Record a background spectrum of the empty ATR crystal or the pure KBr pellet.

-

Record the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

4. Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the significant absorption bands.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a novel compound like Boc-3-amino-3-methylbutanoic acid.

Caption: Workflow for the synthesis, purification, and spectroscopic confirmation of Boc-3-amino-3-methylbutanoic acid.

References

A Comprehensive Technical Guide to the Stability and Storage of Boc-Protected Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butoxycarbonyl (Boc) protected amino acids are fundamental building blocks in modern organic synthesis, particularly in the realm of solid-phase peptide synthesis (SPPS) and the development of complex pharmaceutical compounds. The Boc group's widespread use is attributed to its remarkable stability under a variety of conditions and its straightforward, selective removal under mild acidic conditions. This technical guide provides an in-depth analysis of the stability profile, optimal storage conditions, and critical handling procedures for Boc-protected amino acids to ensure their integrity and performance in sensitive applications.

Core Chemical Properties and Stability Profile

The utility of the Boc protecting group is defined by its chemical stability. It is generally robust in basic and nucleophilic environments, which allows for a wide range of chemical transformations on other parts of a molecule without premature deprotection.[1][2][3] Conversely, its lability in the presence of acid provides the orthogonality necessary for complex multi-step syntheses.[1][3][4]

Stability Under Various Conditions

The stability of the Boc group is a critical consideration in synthetic planning. The following table summarizes its behavior under common reaction conditions.

| Condition Category | Reagents/Environment | Boc Group Stability | Notes |

| Acidic Conditions | Strong acids (TFA, HCl), Lewis acids | Labile | Deprotection is the intended outcome. |

| Mild acids (e.g., acetic acid) | Generally stable | Stability is concentration and temperature-dependent. | |

| Basic Conditions | Aqueous bases (NaOH, LiOH), Amines (Piperidine) | Stable | Resistant to hydrolysis by bases.[1] |

| Nucleophilic Conditions | Amines, Thiols, Grignard reagents | Stable | The bulky tert-butyl group provides steric hindrance.[1] |

| Reductive Conditions | Catalytic Hydrogenation (H₂/Pd) | Stable | Allows for selective deprotection of other groups like Cbz.[1] |

| Thermal Conditions | Elevated temperatures (>80-100 °C) | Potentially Labile | Thermal deprotection is possible but can require high temperatures. |

| Photolytic Conditions | UV light | Stable | The Boc group is not considered a photolabile protecting group. |

Recommended Storage and Handling Conditions

Proper storage and handling are paramount to preserving the quality and extending the shelf life of Boc-protected amino acids. Degradation can lead to impurities that may compromise synthetic outcomes and the purity of the final product.

General Storage Recommendations

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8 °C (Refrigeration) | Minimizes the rate of potential degradation pathways. |

| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents exposure to atmospheric moisture and oxygen. |

| Moisture | Tightly sealed containers with desiccant | The Boc group is susceptible to slow hydrolysis in the presence of moisture, especially under non-neutral pH. |

| Light | Amber vials or opaque containers | Protects from potential photolytic degradation, a general precaution for complex organic molecules. |

Handling Best Practices

-

Equilibration: Before opening, allow refrigerated containers to warm to room temperature to prevent condensation of atmospheric moisture onto the cold powder.

-

Inert Atmosphere: For long-term storage, flush the container with a dry, inert gas like argon or nitrogen before sealing.

-

Cleanliness: Use clean, dry spatulas and weighing instruments to avoid cross-contamination.

-

Minimize Exposure: Work efficiently when weighing and handling the compounds and reseal containers promptly.

Degradation Pathways and Mechanisms

The primary degradation pathway for Boc-protected amino acids is acid-catalyzed hydrolysis. Understanding this mechanism is crucial for both its intentional removal and for preventing unwanted degradation during storage and synthesis.

Acid-Catalyzed Deprotection